molecular formula C21H16ClNO4S B5075456 5-[4-(allyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-[4-(allyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B5075456
M. Wt: 413.9 g/mol
InChI Key: CLERIHISFJUWIO-UNOMPAQXSA-N
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Description

The compound “5-[4-(allyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione” is a chemical compound with the molecular formula C21H16ClNO4S. It has an average mass of 413.874 Da and a monoisotopic mass of 413.048859 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine core, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Future Directions

While specific future directions for this compound are not available in the retrieved data, thiazolidine derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Researchers continue to explore new synthetic methods and biological applications for these compounds .

Properties

IUPAC Name

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c1-2-11-27-17-9-3-14(4-10-17)12-19-20(25)23(21(26)28-19)13-18(24)15-5-7-16(22)8-6-15/h2-10,12H,1,11,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLERIHISFJUWIO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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